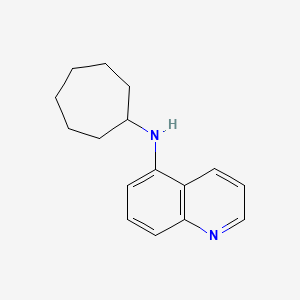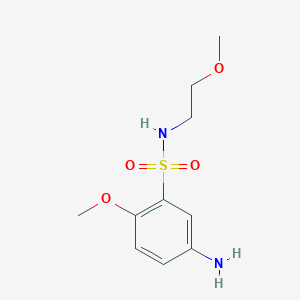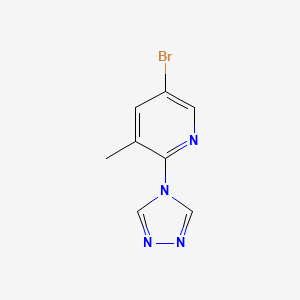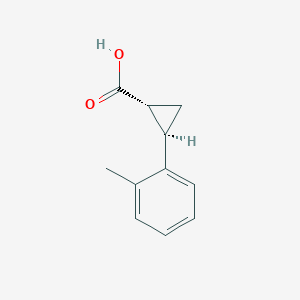
(1R,2R)-2-o-tolylcyclopropanecarboxylic acid
Descripción general
Descripción
“(1R,2R)-2-o-tolylcyclopropanecarboxylic acid” (OTC) is a cyclopropanecarboxylic acid derivative. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol. It is used in the preparation of Tetrahydroisoquinolines as prostaglandin D2 receptor modulators useful in treatment and prevention of prostaglandin-mediated diseases .
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
Enantiomerically pure cyclopropane analogs of amino acids, such as (1R,2R)-2-o-tolylcyclopropanecarboxylic acid, are vital in asymmetric synthesis, a fundamental aspect of drug development. For instance, the constrained cyclopropane analog of phenylalanine has been synthesized with high efficiency and stereoselectivity, showcasing its potential in producing optically pure compounds on a multigram scale (Jiménez et al., 2001). Similarly, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid highlights its pharmaceutical significance, particularly in developing hepatitis C virus protease inhibitors (Sato et al., 2016).
Biocatalysis
The compound has also been used in biocatalysis to develop new, efficient whole-cell biocatalysts. A study involving Sphingomonas aquatilis demonstrated its effectiveness in asymmetrically synthesizing (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, an intermediate in hepatitis C virus NS3/4A protease inhibitors (Zhu et al., 2018). This showcases the compound's role in facilitating the synthesis of complex molecules in a stereocontrolled manner.
Enantiomer Separation
In chromatography, the compound's analogs have been used for the enantioseparation of chrysanthemic acid and its halogen-substituted analogs, highlighting its potential in analytical chemistry for separating and studying the properties of enantiomers (Dondi et al., 1999).
Propiedades
IUPAC Name |
(1R,2R)-2-(2-methylphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTWVSDENGCCEJ-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653424 | |
| Record name | (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
705250-88-0 | |
| Record name | (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



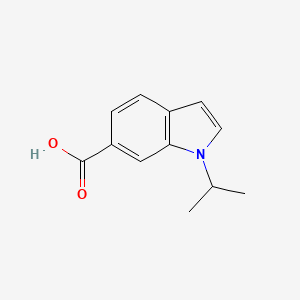

![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)
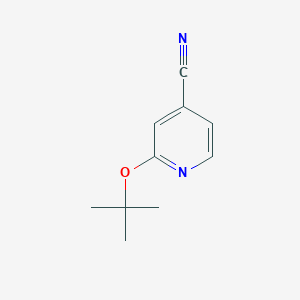
![2-[(4-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517643.png)
![2-[4-(Propan-2-yl)benzamido]thiophene-3-carboxylic acid](/img/structure/B1517645.png)
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)
